[(5-Methylfuran-2-yl)methyl](4-methylpentyl)amine
Description
(5-Methylfuran-2-yl)methylamine is a secondary amine featuring a furan ring substituted with a methyl group at the 5-position and a branched 4-methylpentyl chain attached via a methylene group. Its structural and physicochemical properties are summarized below:
- Molecular Formula: C₁₂H₂₁NO
- SMILES: CC1=CC=C(O1)CNCCCC(C)C
- InChIKey: TYAQKOWKXADIMC-UHFFFAOYSA-N
- Predicted Collision Cross-Section (CCS):
The compound is listed in building block catalogs (e.g., Enamine Ltd, CymitQuimica) but is currently marked as discontinued, limiting its commercial availability .
Properties
IUPAC Name |
4-methyl-N-[(5-methylfuran-2-yl)methyl]pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-10(2)5-4-8-13-9-12-7-6-11(3)14-12/h6-7,10,13H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAQKOWKXADIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-yl)methylamine typically involves the reaction of 5-methylfurfural with 4-methylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of (5-Methylfuran-2-yl)methylamine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(5-Methylfuran-2-yl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The target compound is compared to analogs with modifications in the furan substituents or amine side chains. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| (5-Methylfuran-2-yl)methylamine | C₁₂H₂₁NO | 195.16 | 5-methylfuran, 4-methylpentyl chain | Branched alkyl chain; moderate CCS values |
| [5-(4-Chlorophenyl)-2-furyl]methylamine | C₁₁H₁₀ClNO | 207.66 | 4-chlorophenyl on furan | Smaller, aromatic substituent; no CCS data |
| [(3-Fluoro-4-methylphenyl)methyl][(5-methylfuran-2-yl)methyl]amine | C₁₄H₁₆FNO | 233.29 | 3-fluoro-4-methylphenyl, methylfuran | Dual aromatic substituents; increased polarity |
| Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine | C₁₅H₁₈FNO | 247.31 | 4-fluorophenyl on furan, branched butyl | Larger substituent; higher molecular weight |
| (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine | C₁₂H₂₀N₂O₂ | 224.30 | Morpholine ring in amine side chain | Polar functional group; enhanced solubility |
Key Observations:
- Substituent Effects: The target compound’s 4-methylpentyl chain contributes to lipophilicity, whereas morpholine-containing analogs (e.g., C₁₂H₂₀N₂O₂) exhibit higher polarity .
- Molecular Weight : The target compound (195.16 g/mol) is lighter than fluorophenyl analogs (e.g., 247.31 g/mol) but heavier than chlorophenyl derivatives (207.66 g/mol) .
Physicochemical Properties
Limited data are available for the target compound’s melting point or solubility. However, comparisons can be drawn from related amines:
- Melting Points: Analogous compounds, such as N-methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine, exhibit melting points of 98–99°C .
- Purity : High-performance liquid chromatography (HPLC) data for similar amines show purities ≥99% , though this is unspecified for the target compound.
Biological Activity
(5-Methylfuran-2-yl)methylamine is a synthetic compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Characteristics
- Molecular Formula : C12H21NO
- Molecular Weight : 195.3 g/mol
- CAS Number : 1184397-90-7
The compound features a furan ring, which is known for its reactivity and ability to interact with various biological systems, making it a candidate for further investigation in medicinal applications .
Biological Activity Overview
Research indicates that compounds similar to (5-Methylfuran-2-yl)methylamine may exhibit a range of biological activities. These include:
Comparative Analysis of Similar Compounds
A comparative analysis of (5-Methylfuran-2-yl)methylamine with structurally similar compounds highlights its unique features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Methylfurfural | Furan derivative with aldehyde | Antioxidant | More reactive due to aldehyde |
| 4-Methylaniline | Aniline derivative | Antimicrobial | Lacks furan structure |
| N,N-Dimethylaniline | Tertiary amine | Neuroactive | No furan or alkyl side chain |
This table illustrates how (5-Methylfuran-2-yl)methylamine stands out due to its combination of a furan ring and an alkylated amine structure, which may impart distinct chemical reactivity and biological activity compared to similar compounds.
While specific studies detailing the mechanism of action for (5-Methylfuran-2-yl)methylamine are scarce, insights can be drawn from related compounds. Potential mechanisms may include:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, affecting its structure and function.
Case Studies and Research Findings
- Antioxidant Activity Study : A study investigating the antioxidant properties of furan derivatives found that compounds with similar structures significantly reduced oxidative stress markers in vitro. This suggests that (5-Methylfuran-2-yl)methylamine could exhibit comparable effects.
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of furan derivatives revealed that certain structural modifications enhance activity against Gram-positive bacteria. Further research is warranted to evaluate the efficacy of (5-Methylfuran-2-yl)methylamine against specific pathogens .
- Neuroactivity Assessment : Preliminary assessments indicate that compounds with amine groups may influence neurotransmitter levels. Future studies should focus on the neuroactive potential of (5-Methylfuran-2-yl)methylamine through behavioral assays and receptor binding studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
